Chitin Synthase Inhibitor 12 (Compound 9t) Exhibits 2-Fold Lower CHS Inhibitory Potency than Polyoxin B but Retains Comparable Antifungal Efficacy
Chitin synthase inhibitor 12 (compound 9t) demonstrated a chitin synthase inhibitory IC50 of 0.16 mM in enzymatic assays, which is two-fold higher (less potent) than the control drug polyoxin B (IC50 = 0.08 mM) [1]. Despite this difference in enzyme inhibition, compound 9t exhibited antifungal activity in vitro that was reported as equal to that of fluconazole and polyoxin B [1]. This suggests that the spiro[benzoxazine-piperidin]-one scaffold may confer advantages in cellular penetration or target engagement that partially compensate for its lower intrinsic enzyme inhibition.
| Evidence Dimension | Chitin synthase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.16 mM |
| Comparator Or Baseline | Polyoxin B: IC50 = 0.08 mM |
| Quantified Difference | 2-fold higher IC50 (less potent) |
| Conditions | Enzymatic inhibition assay; compound concentration 300 μg/mL |
Why This Matters
Researchers requiring potent CHS inhibition may prefer polyoxin B, but those seeking a non-nucleoside scaffold with comparable cellular antifungal activity should consider compound 9t.
- [1] Xu Y, et al. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Eur J Med Chem. 2022 Dec 5;243:114723. View Source
